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Compound of Interest

Compound Name: 2-Amino-3-methoxypyridine

Cat. No.: B156974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Amino-3-methoxypyridine (CAS No. 10201-71-5). Due to the limited availability
of public experimental spectra for this specific molecule, this guide presents a combination of
predicted data based on established spectroscopic principles and data from closely related
analogs. The information is intended to support research, development, and quality control
activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for 2-
Amino-3-methoxypyridine. This data is crucial for the structural elucidation and

characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Amino-3-methoxypyridine
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Predicted Coupling
Proton . . o .
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
H-4 6.8-7.2 dd ~7.5,~5.0 1H
H-5 6.5-6.8 t ~7.5 1H
H-6 76-79 dd ~5.0,~1.5 1H
-NH:z 45-55 brs - 2H
-OCHs 3.8-40 S - 3H

Predicted data is based on standard chemical shift tables and analysis of similar pyridine

derivatives.

Table 2: Predicted 3C NMR Data for 2-Amino-3-methoxypyridine

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C-2 155 - 160
c-3 140 - 145
C-4 115 - 120
C-5 110 - 115
C-6 145 - 150
-OCH:s 55 - 60

Predicted data is based on established 13C NMR chemical shift correlations.

Infrared (IR) Spectroscopy

Table 3: Representative FT-IR Data for 2-Amino-3-methoxypyridine
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Wavenumber (cm~12)

Intensity

Functional Group
Assignment

N-H Stretch (asymmetric and

3450 - 3300 Strong, Broad ]
symmetric)
3100 - 3000 Medium Aromatic C-H Stretch
2980 - 2850 Medium Aliphatic C-H Stretch (-OCHs3)
C=C Aromatic Ring Stretch, N-
1620 - 1580 Strong
H Bend
1480 - 1440 Strong C=C Aromatic Ring Stretch
1280 - 1240 Strong C-O Stretch (aryl ether)
1100 - 1000 Medium C-N Stretch
850 - 750 Strong C-H Out-of-plane Bending

This data is representative of aromatic amines and ethers.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Amino-3-methoxypyridine

mlz Predicted Identity
124 [M]* (Molecular lon)
109 [M - CHs]*

95 [M - CHOJ*

81 [M - CHs - COJ*

Predicted fragmentation is based on common fragmentation patterns for aromatic amines and

methoxy compounds.

Experimental Protocols
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The following are detailed, representative protocols for the acquisition of spectroscopic data for

a solid organic compound such as 2-Amino-3-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra.

Materials and Equipment:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)
2-Amino-3-methoxypyridine sample

Pipettes and vials

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 2-Amino-3-methoxypyridine and
dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a small vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into
the magnet.

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of
the solvent and perform shimming to optimize the magnetic field homogeneity.

'H NMR Acquisition:
o Set the spectral width to approximately 16 ppm.
o Use a standard 90° pulse sequence.

o Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
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o Acquire the free induction decay (FID).

e 13C NMR Acquisition:
o Switch the nucleus to 3C.
o Set the spectral width to approximately 220 ppm.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).
o Set the number of scans to 1024 or higher due to the low natural abundance of 13C.

» Data Processing: Perform a Fourier transform on the acquired FIDs for both *H and 13C
spectra. Phase the spectra and perform baseline correction. Reference the *H spectrum to
the residual solvent peak (CDCls at 7.26 ppm) and the 13C spectrum to the solvent peak
(CDCls at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials and Equipment:

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

2-Amino-3-methoxypyridine sample (solid)

Spatula

Solvent for cleaning (e.g., isopropanol)
Procedure:

e Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of
the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

e Sample Application: Place a small amount of the solid 2-Amino-3-methoxypyridine sample
onto the center of the ATR crystal using a clean spatula.
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o Apply Pressure: Use the pressure clamp to ensure good contact between the sample and
the crystal.

e Spectrum Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm™1,

» Data Processing: The software will automatically process the data and display the spectrum
in terms of transmittance or absorbance versus wavenumber (cm=1).

o Cleaning: After analysis, clean the ATR crystal thoroughly with a soft cloth or wipe dampened
with isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.
Materials and Equipment:

e GC-MS system with an electron ionization (El) source

o Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)
e Helium carrier gas

e Solvent (e.g., dichloromethane or ethyl acetate)

e 2-Amino-3-methoxypyridine sample

o Autosampler vials with inserts

Procedure:

o Sample Preparation: Prepare a dilute solution of 2-Amino-3-methoxypyridine
(approximately 1 mg/mL) in a volatile solvent like dichloromethane.

e GC Method Setup:

o Injector Temperature: Set to 250 °C.
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o Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-
2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of
280 °C and hold for 5-10 minutes.

o Carrier Gas Flow: Set a constant flow of helium (e.g., 1 mL/min).

e MS Method Setup:
o lon Source: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: Set to 230 °C.
o Quadrupole Temperature: Set to 150 °C.
* Injection: Inject a small volume (typically 1 uL) of the sample solution into the GC.

» Data Acquisition and Analysis: The system will acquire the total ion chromatogram (TIC) and
the mass spectrum for each eluting peak. Identify the peak corresponding to 2-Amino-3-
methoxypyridine and analyze its mass spectrum to determine the molecular ion and
fragmentation pattern.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of 2-Amino-3-
methoxypyridine.
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2-Amino-3-methoxypyridine Structure | | Predicted 'H NMR Assignments

H-6: 7.6-7.9 ppm (dd)
H-4: 6.8-7.2 ppm (dd)
H-5: 6.5-6.8 ppm (t)

-NHz: 4.5-5.5 ppm (br s)

-OCHs: 3.8-4.0 ppm (S)

Click to download full resolution via product page

» To cite this document: BenchChem. [Spectroscopic Data for 2-Amino-3-methoxypyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156974#spectroscopic-data-for-2-amino-3-
methoxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b156974?utm_src=pdf-body-img
https://www.benchchem.com/product/b156974#spectroscopic-data-for-2-amino-3-methoxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b156974#spectroscopic-data-for-2-amino-3-methoxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b156974#spectroscopic-data-for-2-amino-3-methoxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b156974#spectroscopic-data-for-2-amino-3-methoxypyridine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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